Neosarranicine

Description

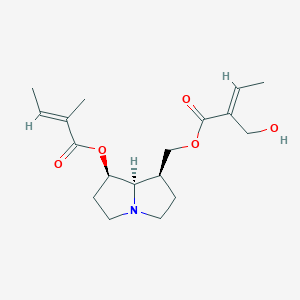

Structure

3D Structure

Properties

IUPAC Name |

[(1S,7R,8R)-7-[(E)-2-methylbut-2-enoyl]oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (E)-2-(hydroxymethyl)but-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5/c1-4-12(3)17(21)24-15-7-9-19-8-6-14(16(15)19)11-23-18(22)13(5-2)10-20/h4-5,14-16,20H,6-11H2,1-3H3/b12-4+,13-5+/t14-,15-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUQRQKYYOWGPN-DQUJFLHPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1C(CC2)COC(=O)C(=CC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]1CCN2[C@@H]1[C@H](CC2)COC(=O)/C(=C/C)/CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Natural Distribution of Neosarranicine

Botanical Sources and Species Association

Neosarranicine (B1218127) has been identified in several species of the genus Senecio, a large and diverse group of flowering plants in the aster family (Asteraceae).

Research has confirmed the presence of this compound in multiple Senecio species. It has been specifically isolated from Senecio hydrophyllus, Senecio mikanoides, and Senecio serra. uonbi.ac.ke The identification in Senecio serra, commonly known as tall ragwort or sawtooth groundsel, further establishes this species as a natural source of the compound. chemfaces.comwikipedia.orgburkeherbarium.org

Investigations into the chemical constituents of Senecio chrysocoma and Senecio paniculatus have also led to the isolation and tentative identification of this compound. core.ac.ukgrafiati.com While the alkaloid profiles of these two morphologically different species were found to be very similar, the presence of this compound was noted with a significant caveat. core.ac.uk Researchers suggested that the compound might be an artifact generated during the extraction and analysis processes rather than a naturally occurring component of the plants. core.ac.ukgrafiati.com

Table 1: Botanical Sources of this compound

| Plant Species | Finding | Reference |

| Senecio hydrophyllus | Detected as a constituent. | uonbi.ac.ke |

| Senecio mikanoides | Detected as a constituent. | uonbi.ac.ke |

| Senecio serra | Identified as a natural product from this species. | uonbi.ac.kechemfaces.com |

| Senecio chrysocoma | Tentatively identified; noted as a potential artifact. | core.ac.ukgrafiati.com |

| Senecio paniculatus | Tentatively identified; noted as a potential artifact. | core.ac.ukgrafiati.com |

Endogenous Presence Versus Analytical Artifact Considerations

A critical aspect of the study of this compound is determining whether it is endogenously produced by the plant or an artifact of the chemical procedures used for its isolation.

This compound has been identified as a tiglyl isomer. core.ac.ukgrafiati.com In the analysis of Senecio chrysocoma and S. paniculatus, traces of five tiglyl isomers, including this compound, were isolated. core.ac.uk This observation is significant because the isomerization of related compounds, such as those containing angelic acid, can occur under certain conditions, leading to the formation of their tiglyl counterparts.

There is evidence to suggest that this compound can be formed through the isomerization of neosarracine (B3032277). core.ac.uk Studies have shown that when alkaloid extracts are stored, neosarracine can partially convert to this compound. core.ac.uk This transformation involves the isomerization of the angelyl group in neosarracine. core.ac.uk While this points to this compound being an artifact produced by spontaneous isomerization, it does not entirely rule out its possible presence as a minor, naturally occurring component in the original plant material. core.ac.uk

The methods used to extract and analyze plant materials can significantly influence the chemical profile of the resulting extract. rjpharmacognosy.irnih.govresearchgate.netjppres.comjournaljpri.com In the case of this compound, its identification in S. chrysocoma and S. paniculatus was accompanied by the explicit caution that it could be an artifact of the extraction and analytical procedures. core.ac.ukgrafiati.com The process of extraction, which may involve solvents and temperature changes, can induce chemical transformations like isomerization. core.ac.ukrjpharmacognosy.ir Therefore, the detection of this compound must be carefully evaluated in the context of the methods employed, as they can lead to the formation of compounds not originally present in the living plant. core.ac.ukcore.ac.uk

Table 2: this compound as a Potential Analytical Artifact

| Observation | Implication | Reference |

| Identified as a tiglyl isomer. | Suggests formation from the isomerization of an angelic acid-containing precursor. | core.ac.ukgrafiati.com |

| Formed from the partial isomerization of neosarracine in stored extracts. | Indicates it can be an artifact of storage and handling. | core.ac.uk |

| Detection is dependent on extraction and analytical methods. | The chosen procedure can create the compound, leading to a false positive for its natural occurrence. | core.ac.ukgrafiati.com |

Structural Characterization and Elucidation Methodologies

Spectroscopic Techniques for Structural Determination

The determination of Neosarranicine's precise molecular architecture and spatial arrangement relies heavily on various spectroscopic methods. These techniques provide detailed information about the connectivity of atoms, the presence of functional groups, and the three-dimensional configuration of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation of organic compounds like This compound (B1218127). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed insights into the molecular framework.

¹H NMR and ¹³C NMR: These fundamental NMR experiments reveal the types of hydrogen and carbon atoms present in the molecule and their immediate chemical environments through characteristic chemical shifts. ¹H NMR provides information on the number, type, and connectivity of protons, while ¹³C NMR elucidates the carbon skeleton.

Two-Dimensional (2D) NMR Techniques: To establish the connectivity between atoms, advanced 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): COSY spectra identify proton-proton couplings, revealing which protons are adjacent to each other through chemical bonds. This helps map out the proton network within the molecule.

Mass Spectrometry (MS) is a powerful analytical tool used to determine the mass-to-charge ratio (m/z) of ions, providing critical information about the molecular weight and fragmentation patterns of a compound. This allows for the identification and structural characterization of this compound. libretexts.orgpremierbiosoft.comacdlabs.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for analyzing volatile and semi-volatile compounds. In the context of this compound, GC-MS can be employed for its identification and for trace analysis in complex mixtures, such as plant extracts. The technique involves ionizing the sample, separating the ions based on their m/z ratio, and detecting them. Fragmentation patterns generated during ionization provide structural clues. naturalproducts.netbiocrick.comhill-labs.co.nzthermofisher.com

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound. Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile compounds. By measuring the exact mass of the molecular ion, HRESI-MS can distinguish between molecules with very similar nominal masses, thereby confirming the molecular formula (C₁₈H₂₇NO₅) and contributing significantly to the structural elucidation process. naturalproducts.netnfdi4chem.denih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. This technique is invaluable for identifying and quantifying compounds in complex biological or environmental samples. In LC-MS/MS, the compound is first separated by LC, then ionized (often by ESI), and subsequently fragmented in a tandem mass spectrometer (MS/MS). The resulting fragment ions provide detailed structural information, aiding in the confirmation and identification of this compound. researchgate.netencyclopedia.pubut.eelcms.cznih.govresearchgate.netthermofisher.comnih.govmdpi.com

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is essential for determining the absolute configuration and stereochemistry of chiral molecules like this compound. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.

ECD Spectroscopy: The sign and shape of an ECD spectrum are highly sensitive to the molecule's stereochemistry and conformation. By comparing experimental ECD spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), the absolute configuration of chiral centers can be confidently assigned. nih.govnih.govrsc.orgmdpi.comresearchgate.net The stereochemical assignments for this compound are crucial for understanding its biological activity and precise three-dimensional structure.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared, FTIR) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a fundamental technique used to identify the presence of specific functional groups within a molecule by analyzing its characteristic molecular vibrations azooptics.comuni-siegen.de. FTIR spectroscopy works by measuring the absorption of infrared radiation, which causes molecules to transition between vibrational energy states. Each functional group, due to its unique bond strengths, atomic masses, and geometry, absorbs infrared light at characteristic frequencies, producing a unique spectral fingerprint azooptics.comlibretexts.org.

Table 1: Common Functional Group Vibrational Frequencies in FTIR Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| O-H (alcohol) | 3200–3600 (broad, strong) | Hydrogen bonding can broaden the band. |

| C=O (carbonyl) | 1650–1750 (strong) | Position varies with conjugation and type (ketone, ester, etc.). |

| C-O (ether/ester) | 1000–1300 (strong) | Fingerprint region, can be complex. |

| C-N (amine) | 1000–1350 (medium) | Often in the fingerprint region. |

Advanced Computational Chemistry Approaches in Structural Elucidation

Computational chemistry offers powerful in silico tools that significantly enhance the process of structural elucidation for complex molecules like this compound nih.govcsic.es. Methods such as Density Functional Theory (DFT) and various molecular mechanics force fields are employed to predict molecular geometries, conformational landscapes, and spectroscopic properties nih.govmestrelab.com. These computational approaches are invaluable for:

Geometry Optimization: Determining the most stable three-dimensional arrangements of atoms in the molecule nih.govmestrelab.com.

Conformational Analysis: Exploring the various spatial arrangements (conformations) a molecule can adopt, which is critical for understanding its properties and for spectral prediction mestrelab.com.

Spectroscopic Property Prediction: Calculating theoretical values for NMR chemical shifts, coupling constants, and vibrational frequencies (FTIR) that can be directly compared to experimental data nih.govnih.govcsic.esmestrelab.com. This predictive capability aids in assigning experimental signals and confirming proposed structures.

Stereochemical Assignment: Computational methods, particularly DFT, are vital for predicting vibrational circular dichroism (VCD) spectra or other chiral properties that help in determining the absolute configuration of chiral centers biotools.uspurechemistry.orgnih.gov.

The reliability of these computational methods has increased substantially, making them indispensable complements to experimental techniques in elucidating the structures of natural products nih.govcsic.es.

Integration of Computational and Spectroscopic Data

The most robust structural elucidation strategies involve the synergistic integration of computational predictions with experimental spectroscopic data nih.govnih.govcsic.esmestrelab.com. This approach allows for a comprehensive validation of proposed molecular structures. For this compound, this would typically involve:

Initial Structure Proposal: Based on preliminary experimental data (e.g., mass spectrometry, 1D/2D NMR).

Computational Modeling: Generating possible stereoisomers or conformers and calculating their expected NMR and FTIR spectra using methods like DFT nih.govmestrelab.com.

Data Correlation: Comparing the calculated spectral data with the experimentally obtained spectra. A high degree of correlation between predicted and observed signals provides strong evidence for the correctness of the proposed structure and its stereochemistry nih.govchemrxiv.orgcsic.es. For instance, excellent linear dependence has been demonstrated when correlating experimental FT-IR and NMR data with theoretical results obtained from DFT calculations nih.gov.

Refinement: Discrepancies between calculated and experimental data can guide further refinement of the proposed structure or indicate potential issues with the computational model nih.govmestrelab.com.

This combined approach, often referred to as Computer-Assisted Structure Elucidation (CASE), significantly reduces ambiguity and accelerates the identification process chemrxiv.orgacdlabs.com.

Stereochemical Characterization

Determining the absolute configuration of chiral centers is paramount in understanding the biological activity and properties of molecules like this compound purechemistry.orglibretexts.org. This compound possesses multiple chiral centers, and its specific stereochemistry has been definitively established.

The IUPAC name for this compound is [(1S,7R,8R)-7-[(E)-2-methylbut-2-enoyl]oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (E)-2-(hydroxymethyl)but-2-enoate naturalproducts.net. This nomenclature explicitly defines the absolute configurations at the three chiral centers within the pyrrolizidine (B1209537) core as (1S), (7R), and (8R). The stereochemistry is also encoded in its SMILES string as C/C=C(\C)C(=O)O[C@@H]1CCN2CCC@H/C(=C/C)CO)[C@H]12, where the @@H and @H notations denote specific spatial arrangements around chiral carbons naturalproducts.net.

Various spectroscopic and analytical techniques can be employed for stereochemical characterization:

X-ray Crystallography: If suitable crystals can be obtained, X-ray diffraction provides direct information on the three-dimensional arrangement of atoms, including absolute configuration purechemistry.orgnih.gov.

NMR Spectroscopy: Techniques such as Nuclear Overhauser Effect (NOE) correlations and coupling constants can help determine relative stereochemistry. Furthermore, using chiral auxiliaries or solvents can lead to diastereomeric derivatives or complexes whose NMR spectra can reveal absolute configuration purechemistry.org.

Vibrational Circular Dichroism (VCD) Spectroscopy: Coupled with DFT calculations, VCD spectra can provide highly reliable absolute configuration assignments, often with high confidence levels biotools.usnih.gov.

Optical Rotation: While not directly determining absolute configuration, the sign and magnitude of optical rotation (specific rotation) are properties of enantiomers and can be used in conjunction with other methods purechemistry.orglibretexts.orglibretexts.org.

Chemical Correlation: Relating the stereochemistry of the compound to a known standard through chemical transformations purechemistry.orglibretexts.org.

The established (1S,7R,8R) configuration of this compound is a critical piece of its structural identity, derived from the combined application of these advanced methods naturalproducts.net.

Table 2: Stereochemical Configuration of this compound

| Chiral Center Position (Pyrrolizidine Core) | Absolute Configuration |

| C1 | S |

| C7 | R |

| C8 | R |

Biosynthesis and Metabolic Pathways

Pyrrolizidine (B1209537) Alkaloid Biosynthetic Framework

The journey to creating the core structure of PAs begins with basic amino acids and polyamines. The entire biosynthetic process can be conceptually divided into the formation of the necine base, the synthesis of the necic acid, and the final esterification that joins them together. nih.govgla.ac.uk

The synthesis of the necine base is the most conserved part of the PA pathway. It commences from the amino acid arginine, which is first converted into the polyamines putrescine and spermidine (B129725). wikipedia.orgnih.gov

The first committed and pathway-specific step is catalyzed by the enzyme homospermidine synthase (HSS) . nih.govsemanticscholar.org This enzyme facilitates the NAD+-dependent transfer of an aminobutyl group from spermidine to a molecule of putrescine, yielding homospermidine. nih.gov Subsequent oxidation of homospermidine, likely by a copper-dependent diamine oxidase, forms 4,4´-iminodibutanal. wikipedia.orgnih.gov This intermediate undergoes a spontaneous cyclization to form the pyrrolizidine ring system. This cyclization is followed by reduction and desaturation steps to produce the foundational necine base, retronecine (B1221780), which is the most commonly observed necine base in PAs. nih.gov

The other half of the final molecule, the necic acid, is synthesized through distinct pathways. For instance, necic acids like sarracinic acid are derived from the metabolization of amino acids such as threonine. mdpi.com Once both the necine base and the necic acid have been synthesized and activated (often as Coenzyme A esters), they are joined by an acyltransferase enzyme in an esterification reaction to form the final pyrrolizidine alkaloid. nih.gov

| Precursor/Intermediate | Enzyme | Product | Step Description |

|---|---|---|---|

| Arginine | (Multiple enzymes) | Putrescine & Spermidine | Conversion of primary amino acid to polyamine precursors. |

| Putrescine + Spermidine | Homospermidine Synthase (HSS) | Homospermidine | First committed step of PA biosynthesis. nih.gov |

| Homospermidine | Diamine Oxidase (putative) | 4,4´-iminodibutanal | Oxidation leading to a reactive dialdehyde. nih.gov |

| 4,4´-iminodibutanal | (Enzyme-catalyzed) | Pyrrolizidine-1-carbaldehyde | Cyclization to form the core ring structure. nih.gov |

| Pyrrolizidine-1-carbaldehyde | (Multiple enzymes) | Retronecine | Reduction, desaturation, and hydroxylation to form the necine base. nih.gov |

The vast structural diversity observed among the more than 600 known PAs arises from several key mechanisms:

Variation in Necine Bases: While retronecine is common, modifications such as hydroxylation, desaturation, and epoxidation create a variety of different necine base structures. mdpi.comnih.gov

Diversity of Necic Acids: The necic acid moieties show immense structural variety, as they are derived from different amino acid precursors like isoleucine, valine, and threonine. nih.govmdpi.com This results in a wide range of acidic components, from simple C5 acids like angelic and sarracinic acid to more complex dicarboxylic acids that form macrocycles. nih.govmdpi.com

Esterification Patterns: PAs can be monoesters, open-chain diesters, or macrocyclic diesters, depending on which hydroxyl groups on the necine base (typically at C-7 and/or C-9) are esterified and whether one or two necic acids are attached. nih.govcore.ac.uk

Post-Esterification Modifications: The final PA molecule can undergo further enzymatic modifications, with N-oxidation being the most common, converting the tertiary amine of the necine base into an N-oxide. mdpi.com

Experimental Strategies for Natural Product Biosynthesis Elucidation

Unraveling the complex biosynthetic pathways of natural products like Neosarranicine (B1218127) requires a combination of classical and modern techniques. tandfonline.comspringernature.com

Isotopic Labeling Studies: A foundational technique involves "feeding" plants with precursors labeled with stable or radioactive isotopes (e.g., 14C, 13C, 15N). nih.gov By tracking the position of these labels in the final natural product using techniques like NMR spectroscopy or mass spectrometry, researchers can deduce the metabolic route. For PAs, early experiments with 14C-labeled ornithine and putrescine were crucial in establishing the origins of the necine base. nih.govcore.ac.uk

Genomics and Transcriptomics: With advancements in DNA sequencing, scientists can identify all the genes expressed in a PA-producing plant. By comparing gene expression profiles between producing and non-producing species or tissues, candidate genes for the biosynthetic pathway can be identified. frontiersin.org

Heterologous Expression: Once candidate genes are identified, their function can be confirmed by expressing them in a host organism that does not naturally produce the compound, such as yeast (Saccharomyces cerevisiae) or other fungi (Aspergillus species). nih.gov Successful production of a specific intermediate or final product in this engineered host validates the enzyme's role. nih.gov

Chemoproteomics: This modern approach uses chemical probes that mimic biosynthetic intermediates to capture and identify the specific enzymes that bind to them from a whole-cell protein extract. frontiersin.org This allows for the rapid discovery of functional enzymes directly involved in the pathway. frontiersin.org

Biomimetic and Enzymatic Synthesis Approaches for Analogues

The structural complexity of natural products often makes their total chemical synthesis challenging. rsc.org Researchers therefore turn to approaches that are inspired by or directly use nature's machinery to create these molecules and their analogues. nih.govnih.gov

Biomimetic Synthesis: This strategy involves designing a laboratory synthesis that mimics a proposed biosynthetic step. For example, the synthesis of certain pyrrolidine (B122466) alkaloids has been achieved by mimicking the condensation reaction between a sugar (fructose) and an amino acid, which is believed to be a key step in their natural formation. researchgate.net

Chemoenzymatic Synthesis: This powerful approach combines traditional chemical synthesis with biocatalysis, where isolated enzymes are used to perform specific, often difficult, chemical transformations with high selectivity and efficiency. nih.govresearchgate.net Enzymes can be used to create chiral building blocks, perform late-stage functionalization on complex intermediates, or be used in one-pot cascade reactions to rapidly build molecular complexity. rsc.orgnih.govrsc.org The use of enzymes in the synthesis of alkaloids and other natural products is a rapidly growing field. nih.gov

Table of Mentioned Chemical Compounds

| Compound Name | Class/Role |

|---|---|

| This compound | Pyrrolizidine Alkaloid |

| Arginine | Amino Acid (Precursor) |

| Putrescine | Polyamine (Precursor) |

| Spermidine | Polyamine (Precursor) |

| Homospermidine | Biosynthetic Intermediate |

| 4,4´-iminodibutanal | Biosynthetic Intermediate |

| Pyrrolizidine-1-carbaldehyde | Biosynthetic Intermediate |

| Retronecine | Necine Base |

| Threonine | Amino Acid (Precursor) |

| Isoleucine | Amino Acid (Precursor) |

| Valine | Amino Acid (Precursor) |

| Sarracinic acid | Necic Acid |

| Angelic acid | Necic Acid |

| Ornithine | Amino Acid (Precursor) |

Analogues and Derivatives Research

Neosarranicine (B1218127) Structural Analogues and Isomers

This compound is a naturally occurring pyrrolizidine (B1209537) alkaloid with the chemical formula C18H27NO5 and a molecular weight of 337.41 g/mol . nist.gov Its core structure is based on the bicyclic pyrrolizidine nucleus. The specific stereochemistry and the nature of the esterifying necic acids are crucial in defining its identity and differentiating it from its isomers.

Relationship to Sarranicine and Other Angelyl/Tiglyl Isomers

This compound is a stereoisomer of sarracine (B1680782). nist.govmedkoo.com The isomeric difference between these two compounds lies in the geometry of one of their necic acid moieties. Pyrrolizidine alkaloids are esters formed from a necine base (the bicyclic pyrrolizidine core) and one or more necic acids. wikipedia.org In the case of sarracine and its isomers, the necic acids involved are angelic acid and tiglic acid. nih.govnih.gov

The biosynthesis of these necic acids is believed to originate from the amino acid L-isoleucine. researchgate.net Through a series of enzymatic reactions, isoleucine is converted into intermediates that can ultimately be transformed into either angelyl-CoA or tiglyl-CoA, which are then available for esterification with the necine base. researchgate.net

The presence of either an angelyl or a tiglyl ester group in a pyrrolizidine alkaloid like sarracine or this compound can influence its chemical reactivity, metabolic fate, and biological activity.

Table 1: Comparison of Angelic Acid and Tiglic Acid

| Feature | Angelic Acid | Tiglic Acid |

| Isomer Type | cis (Z) | trans (E) |

| IUPAC Name | (Z)-2-Methylbut-2-enoic acid | (E)-2-Methylbut-2-enoic acid |

| Melting Point | 45-45.5 °C | 64.5 °C |

| Boiling Point | 185 °C | 198.5 °C |

| Stability | Less stable, can convert to tiglic acid upon heating. wikipedia.org | More stable. acs.org |

Synthetic Methodologies for Pyrrolizidine Alkaloids and Analogues

The synthesis of pyrrolizidine alkaloids and their analogues is a complex and challenging area of organic chemistry, primarily due to the need for precise stereochemical control at multiple chiral centers. A number of synthetic strategies have been developed to construct the core pyrrolizidine nucleus and to introduce the desired necic acid esters.

General approaches to the synthesis of the pyrrolizidine skeleton often involve the construction of the two five-membered rings in a sequential or convergent manner. iastate.edu Common starting materials include proline derivatives, succinimide, and other nitrogen-containing heterocyclic compounds. iastate.edu Key reactions in these syntheses often include cyclization reactions, such as intramolecular alkylations or reductive aminations, to form the bicyclic system.

The introduction of the necic acid moieties, such as angelic or tiglic acid, is typically achieved through esterification of the hydroxyl groups on the pre-formed necine base. This step requires careful selection of coupling reagents and reaction conditions to avoid side reactions and to ensure the desired stereochemistry is maintained.

Investigation of Structure-Activity Relationships within Alkaloid Families

The study of structure-activity relationships (SAR) is a fundamental aspect of medicinal chemistry and toxicology. wikipedia.orggardp.orgnih.gov For pyrrolizidine alkaloids, SAR studies aim to understand how specific structural features of the molecule influence its biological activity, including its potential toxicity.

A key structural feature that has been extensively studied in relation to the toxicity of pyrrolizidine alkaloids is the presence of a 1,2-double bond in the pyrrolizidine nucleus. inchem.org This unsaturation is a prerequisite for the metabolic activation of these alkaloids in the liver to reactive pyrrolic metabolites, which are responsible for their hepatotoxic effects. inchem.org

The subtle difference between the cis and trans geometry of the angelyl and tiglyl esters in isomers like this compound and sarracine can lead to differences in their biological activity. These differences may arise from how the two isomers interact with metabolic enzymes or their target receptors. Further research is needed to fully elucidate the specific structure-activity relationships for this compound and its isomers and to understand how the angelyl/tiglyl isomerism impacts their biological profiles.

Biological Activities and Molecular Mechanisms

Immunomodulatory Activities of Neosarranicine (B1218127) and Related Compounds

There is currently no available scientific literature detailing the immunomodulatory activities of this compound or its related stereoisomers, Neosarracine (B3032277) and Sarranicine. Research into the effects of these compounds on immune cells, cytokine production, and inflammatory responses has not been published.

Exploration of Molecular Mechanisms of Action

The molecular pathways and specific cellular targets through which this compound might exert biological effects are unknown.

Interactions with Cellular Components and Biomolecular Targets

There is no information available regarding the interaction of this compound with specific cellular components or biomolecular targets.

Modulation of Cellular Regulatory Pathways and Processes

Information on the modulation of any cellular regulatory pathways or processes by this compound is not present in the current body of scientific literature.

In Vitro Cellular Research Models for Mechanistic Elucidation (Non-Clinical Focus)

Specific in vitro models that have been employed to study the mechanisms of this compound have not been described in published research.

In Vivo Model Systems for Mechanistic Investigation (Non-Clinical Focus)

There are no documented in vivo model systems that have been utilized for the mechanistic investigation of this compound.

Analytical and Quantification Methodologies in Research Matrices

Extraction and Sample Preparation Techniques for Pyrrolizidine (B1209537) Alkaloids

Effective extraction and sample preparation are crucial first steps for the reliable analysis of Neosarranicine (B1218127) and other PAs. These processes aim to isolate the target alkaloids from diverse matrices while minimizing the co-extraction of interfering compounds. Common strategies involve solvent extraction followed by purification, often using solid-phase extraction (SPE).

Solvent Extraction: Acidic aqueous solutions, such as 0.05 M sulfuric acid or 2% formic acid, are widely utilized for PA extraction due to the basic nature of these alkaloids spectroscopyonline.combund.debund.demdpi.comcore.ac.uk. Methanol (B129727) or methanol-water mixtures are also employed spectroscopyonline.comnih.gov. Extraction is typically performed via sonication, shaking, or refluxing, often at elevated temperatures to enhance recovery efficiency spectroscopyonline.combund.demdpi.com. Multiple extraction steps are frequently employed to maximize the yield of PAs from the sample matrix spectroscopyonline.com.

Sample Preparation and Clean-up: Following initial extraction, samples undergo further processing to remove co-extracted matrix components.

Table 7.1: Common Extraction and SPE Techniques for Pyrrolizidine Alkaloids

| Technique/Solvent | Matrix | SPE Cartridge Type | Elution Solvent | Key References |

|---|---|---|---|---|

| Solvent Extraction | Plant material, Honey, Herbal Teas | N/A | 0.05 M H₂SO₄, 2% Formic Acid, Methanol | spectroscopyonline.combund.debund.demdpi.comcore.ac.uk |

| Solid-Phase Extraction | Post-solvent extraction | C18 | Methanol | spectroscopyonline.comcore.ac.uk |

| Solid-Phase Extraction | Post-solvent extraction | SCX / MCX | Methanol/Ammonia, Acetate/MeOH/ACN/Ammonia/TEA | bund.demdpi.comresearchgate.netd-nb.info |

| Evaporation/Reconstitution | SPE eluate | N/A | Methanol/Water | spectroscopyonline.combund.debund.de |

Chromatographic Separation Methods

Chromatographic techniques are essential for separating this compound and other PAs from complex mixtures, enabling their individual detection and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with mass spectrometry (LC-MS/MS), is a cornerstone for PA analysis. It offers good separation capabilities for many PA compounds, including isomers bund.deup.ac.zanih.govrestek.comnih.gov. Reversed-phase HPLC (RP-HPLC) columns, such as C18, are commonly used with binary gradients of aqueous buffers (e.g., containing formic acid or ammonium (B1175870) formate) and organic solvents like methanol or acetonitrile (B52724) spectroscopyonline.combund.decore.ac.uknih.gov. HPLC methods provide the resolution needed to distinguish between different PAs, which is critical due to their structural similarities and varying toxicities up.ac.zarestek.comresearchgate.net.

Gas Chromatography (GC)

While less common for routine PA analysis compared to LC due to the thermal instability of some PAs and their N-oxides, GC coupled with mass spectrometry (GC-MS) can be employed, especially for specific derivatized compounds d-nb.infoup.ac.zanih.govnih.gov. GC methods often require derivatization steps, such as silylation or acylation (e.g., with heptafluorobutyric anhydride), to improve the volatility and thermal stability of the analytes d-nb.infoup.ac.zanih.gov. GC-MS is particularly useful when a "sum parameter" approach is used, where 1,2-unsaturated PAs are reduced to common backbone structures before analysis d-nb.inforesearchgate.netresearchgate.net.

Ultra-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

UHPLC represents an advancement over traditional HPLC, offering higher resolution, faster analysis times, and increased sensitivity, making it highly suitable for the demanding analysis of PAs spectroscopyonline.combund.demdpi.comnih.govrestek.comgcms.czshimadzu.com. UHPLC systems, often coupled with tandem mass spectrometry (UHPLC-MS/MS), can effectively separate complex mixtures of PAs and their isomers within shorter run times, typically under 20 minutes bund.demdpi.comrestek.comgcms.czshimadzu.comresearchgate.net. The higher pressures and smaller particle sizes used in UHPLC columns (e.g., 1.7 µm or 1.8 µm) contribute to improved peak shape and separation efficiency, which is crucial for detecting PAs at trace levels bund.demdpi.comrestek.comgcms.czshimadzu.comresearchgate.net.

Mass Spectrometry-Based Quantification Strategies

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is indispensable for the sensitive and selective quantification of PAs.

Quantitative LC-MS/MS and GC-MS/MS for Alkaloid Analysis

LC-MS/MS and GC-MS/MS are the gold standards for PA quantification. These techniques provide high sensitivity and specificity, allowing for the detection and quantification of individual PAs at very low concentrations (sub-µg/kg levels) spectroscopyonline.combund.debund.demdpi.comnih.govrestek.comgcms.czshimadzu.comwaters.com.

LC-MS/MS: This technique is widely adopted due to its ability to handle complex matrices and its suitability for thermally labile compounds spectroscopyonline.combund.debund.demdpi.comnih.govrestek.comgcms.czshimadzu.comwaters.com. Quantification is typically performed using Multiple Reaction Monitoring (MRM) or dynamic MRM (dMRM) modes, which monitor specific precursor-to-product ion transitions for each PA, enhancing selectivity and sensitivity bund.demdpi.comgcms.cz. Matrix-matched calibration is commonly employed to compensate for matrix effects, ensuring accurate quantification spectroscopyonline.combund.debund.demdpi.com. Limits of detection (LODs) and quantification (LOQs) are often in the low µg/kg range, meeting stringent regulatory requirements bund.demdpi.comnih.govrestek.comgcms.cz. Some methods report the successful separation of isomers and chiral compounds using UHPLC-MS/MS bund.demdpi.com.

GC-MS/MS: While less common for routine PA analysis due to derivatization requirements and potential thermal degradation of some analytes, GC-MS/MS can be used for specific applications d-nb.infoup.ac.zanih.govnih.gov. Derivatization, such as silylation or acylation with heptafluorobutyric anhydride (B1165640) (HFBA), is necessary to improve the volatility and stability of PAs for GC analysis d-nb.infoup.ac.zanih.gov. GC-MS/MS is particularly relevant for "sum parameter" approaches, where 1,2-unsaturated PAs are reduced to common backbone structures before analysis and derivatization d-nb.inforesearchgate.netresearchgate.net. Validation parameters such as recovery, repeatability, reproducibility, and LOQ are reported for GC-MS methods d-nb.infonih.govresearchgate.net.

Compound Name Table

Ecological and Evolutionary Context

Role of Pyrrolizidine (B1209537) Alkaloids in Plant-Environment Interactions

Pyrrolizidine alkaloids (PAs) are a class of naturally occurring secondary metabolites synthesized by a wide array of plant species as a primary defense mechanism. nih.govnih.gov These compounds are not involved in the primary growth and development of the plant but play a crucial role in mediating the plant's interactions with its environment, particularly against herbivores. nih.govmdpi.com The production of these toxic compounds is a key strategy for plants to deter feeding by generalist herbivores, insects, and to protect against pathogens. nih.govnih.gov

The defensive role of PAs is well-documented; they are constitutively expressed toxic compounds that serve to reduce or prevent damage from a wide range of organisms. However, the ecological interactions involving PAs are complex. While they are effective deterrents for most generalist herbivores, some specialist insects have co-evolved mechanisms to not only tolerate these toxins but to actively sequester them. These adapted insects store the alkaloids in their own bodies, repurposing the plant's chemical defense for their own protection against predators and parasitoids. wikipedia.org This sequestration demonstrates a fascinating evolutionary arms race, where a plant's defense is co-opted by an adapted herbivore.

Furthermore, the concentration and composition of PAs within a plant are not static. They can be influenced by various environmental factors, including nutrient availability. Studies have shown that factors like fertilization can alter the levels of PAs in plant tissues, which in turn can affect the plant's interactions with herbivores and pathogens. The interaction between PAs and other plant metabolites, such as chlorogenic acid, can also lead to synergistic or antagonistic effects on herbivores, adding another layer of complexity to these chemical-ecological relationships.

| Ecological Role | Description | Primary Interacting Organisms | Source Citation |

|---|---|---|---|

| Chemical Defense | PAs act as toxins or feeding deterrents to protect the plant from being consumed. | Generalist herbivores, insects, pathogens | nih.govnih.govmdpi.com |

| Sequestration by Specialists | Adapted specialist insects consume PA-containing plants and store the alkaloids for their own defense against predators. | Specialist insects (e.g., certain butterflies and moths), predators of these insects | wikipedia.org |

| Mediation of Multi-trophic Interactions | The presence of PAs influences not just the plant and its herbivore, but also the predators of the herbivore. | Plants, herbivores, predators, parasitoids | wikipedia.org |

Ecological Significance of Neosarranicine (B1218127) as a Natural Product

This compound is a specific type of pyrrolizidine alkaloid. While extensive ecological research has focused on the broader class of PAs, detailed studies on the specific ecological role of this compound are less common. However, as a member of the PA family, its ecological significance can be largely inferred from the well-established functions of these compounds.

Chemotaxonomic Utility of Pyrrolizidine Alkaloids in Botanical Studies

Chemotaxonomy is the classification of plants and other organisms based on their chemical constituents. Pyrrolizidine alkaloids have proven to be significant chemical markers in botanical studies, helping to clarify taxonomic relationships at various levels, from species to family. cabidigitallibrary.orgafricaresearchconnects.comnih.gov

The distribution of PAs in the plant kingdom is sporadic, but they are characteristic of specific plant families, most notably:

Boraginaceae (the borage family)

Asteraceae (the daisy family, particularly the tribes Senecioneae and Eupatorieae)

Fabaceae (the legume family, especially the genus Crotalaria)

Apocynaceae (the dogbane family) nih.gov

Within these families, the specific profile of alkaloids—that is, the types and combinations of different PA structures like this compound—can be unique to a particular genus or species. nih.gov Researchers analyze these PA profiles to confirm botanical classifications and to understand the evolutionary relationships between different plant groups. africaresearchconnects.com For instance, the presence of certain types of PAs can support the placement of a species within a particular genus or highlight distinctions between closely related species. nih.gov This makes PAs a valuable tool for systematists, providing a layer of biochemical data that complements traditional morphological evidence. cabidigitallibrary.orgafricaresearchconnects.com

| Family | Notable Genera/Tribes | Chemotaxonomic Significance | Source Citation |

|---|---|---|---|

| Boraginaceae | Heliotropium, Symphytum, Echium, Cynoglossum | PAs are present in almost all genera, making them a defining chemical feature of the family. | cabidigitallibrary.orgnih.govfao.org |

| Asteraceae | Tribes: Senecioneae (e.g., Senecio), Eupatorieae | PA profiles are diverse and are used to delineate relationships within these large and complex tribes. | nih.gov |

| Fabaceae | Genus: Crotalaria | Characterized by specific types of PAs, which helps in the classification of this large genus. | nih.gov |

| Apocynaceae | Parsonsia, Alstonia | PA distribution is studied to understand evolutionary pathways, including the loss of these defenses in certain lineages. | nih.govnih.gov |

Application of Natural Experiment Methodologies in Ecological Research

In ecological research, including the study of chemical ecology and plant-herbivore interactions, conducting controlled experiments can be challenging due to the complexity and scale of natural systems. nih.govplant-herbivore-interactions.net Natural experiment methodologies offer a powerful alternative by taking advantage of situations where exposure to different conditions is determined by natural events or processes, rather than by the researcher. nih.gov The process governing this exposure resembles random assignment, allowing for robust causal inferences.

A natural experiment in chemical ecology could involve comparing plant populations of the same species that grow in naturally distinct environments, for example, areas with high versus low herbivore pressure, or different soil nutrient levels. Researchers could then observe the resulting differences in the plants' chemical defenses (such as PA profiles) and the associated ecological outcomes (like levels of herbivory or insect community composition).

Key Components of Natural Experiments in Ecology:

Defined Exposure: A clearly defined difference in an environmental factor or condition (e.g., introduction of a new herbivore, a wildfire that alters plant communities, a geological boundary causing sharp changes in soil chemistry).

Comparison Groups: The methodology relies on comparing a "treatment" group (exposed to the condition) with a "control" group (not exposed).

Outcome Measurement: Researchers measure specific outcomes of interest, such as plant chemical concentrations, rates of herbivory, plant fitness, or species diversity.

For instance, studying the impact of a newly invasive herbivore on the PA expression in a native plant community would constitute a natural experiment. By collecting data on plant chemistry and herbivore damage before and after the invasion, and comparing these to similar plant communities where the herbivore has not yet arrived, ecologists can infer the adaptive response of the plants to this new selective pressure. This approach provides valuable insights into real-world ecological and evolutionary processes that are often not replicable in a controlled laboratory or greenhouse setting. plant-herbivore-interactions.netnih.gov

Future Research Directions and Emerging Avenues

Integration of Advanced Spectroscopic and Computational Methods for Complex Structural Challenges

The structural complexity of Neosarranicine (B1218127), characteristic of many pyrrolizidine (B1209537) alkaloids (PAs), necessitates the application of advanced analytical techniques for definitive structural elucidation and stereochemical assignment. While initial characterization has been performed using methods like NMR and GC-MS researchgate.net, potential issues such as stereoisomerism and the possibility of isomerization during extraction or storage researchgate.netnih.gov highlight the need for more sophisticated approaches.

Future research should focus on integrating cutting-edge spectroscopic methods, including multidimensional NMR experiments (e.g., NOESY, ROESY) and advanced mass spectrometry techniques (e.g., ion mobility mass spectrometry), to resolve any ambiguities in stereochemistry and conformation. Complementary computational chemistry methods, such as Density Functional Theory (DFT) calculations for predicting NMR chemical shifts and electronic circular dichroism (ECD) spectra, can provide crucial data for validating proposed structures and assigning absolute configurations frontiersin.orgrsc.orgnih.gov. The development of comprehensive spectral databases for PAs, including this compound and its isomers, would greatly facilitate accurate identification and structural confirmation oup.com.

| Structural Feature / Challenge | Current Status / Need | Advanced Methodologies |

| Stereochemical Assignment | Potential ambiguities | Advanced NMR (NOESY, ROESY), ECD Spectroscopy, Computational Prediction (DFT) |

| Isomer Differentiation | Potential for isomerization (e.g., from Neosarracine) nih.gov | High-resolution MS, Ion Mobility MS, NMR comparison |

| Complex Ester Linkages | Detailed analysis required | Advanced NMR techniques, X-ray crystallography (if crystals can be obtained) |

| Confirmation of 3D Structure | Needs further validation | Computational modeling, NMR-based conformational analysis |

Deeper Elucidation of Enzymatic Catalysis and Genetic Regulation in Biosynthetic Pathways

This compound, as a natural product, is synthesized through a complex enzymatic pathway. Understanding this pathway is crucial for potential biotechnological production and for deciphering the evolutionary origins of PA biosynthesis. Pyrrolizidine alkaloids in the Senecio genus, and more broadly in the Senecioneae tribe, are known to originate from ornithine or arginine, with homospermidine synthase (HSS) identified as a key pathway-specific enzyme researchgate.netmdpi.comnih.govpnas.orgbiorxiv.org. HSS itself is believed to have evolved from deoxyhypusine (B1670255) synthase (DHS), a gene involved in primary metabolism, through gene duplication events that occurred independently in various angiosperm lineages researchgate.netnih.govpnas.orgbiorxiv.org.

Future research should aim to:

Identify and characterize all enzymes involved in the this compound biosynthetic pathway, from the initial precursors (ornithine/arginine) to the final esterified product. This includes enzymes responsible for necine base formation, esterification with necic acids, and potential N-oxidation.

Clone and express the genes encoding these enzymes to study their catalytic mechanisms, substrate specificities, and regulatory properties.

Investigate the genetic regulation of these biosynthetic genes, including promoter analysis and transcription factor identification, to understand how their expression is controlled in different plant tissues and developmental stages.

Explore the evolutionary history of the this compound biosynthetic pathway, particularly the gene duplication and divergence events that led to the evolution of HSS and subsequent enzymes, and how these relate to the diversification of PAs within the Senecio genus researchgate.netnih.govpnas.orgbiorxiv.org.

| Biosynthetic Step / Enzyme | Putative Substrates/Products | Key Enzymes/Genes | Research Focus |

| Initial Precursor Metabolism | Ornithine/Arginine | Ornithine Decarboxylase (ODC), Arginine Decarboxylase (ADC) oup.commdpi.comresearchgate.netmdpi.comsemanticscholar.orgnih.gov | Elucidate the primary route in Senecio species; investigate ODC/ADC regulation. |

| Polyamine Formation | Ornithine -> Putrescine | ODC oup.comresearchgate.netmdpi.comsemanticscholar.org | Study ODC activity and regulation in Senecio. |

| Homospermidine Synthesis | Putrescine + Spermidine (B129725) | Homospermidine Synthase (HSS) researchgate.netnih.govpnas.orgbiorxiv.org | Characterize Senecio HSS; investigate its evolutionary origin from DHS. |

| Necine Base Formation | Homospermidine -> Retronecine (B1221780) (or similar) | Undetermined enzymes | Identify enzymes and genes involved in cyclization, hydroxylation, and desaturation. |

| Necic Acid Formation | L-isoleucine (for senecic acid) | Undetermined enzymes | Elucidate pathways for necic acid synthesis. |

| Esterification | Necine Base + Necic Acid | Esterases/Acyltransferases | Identify specific enzymes responsible for esterifying the necine base. |

| N-oxidation | Pyrrolizidine Alkaloid | N-oxidases | Determine if N-oxides are synthesized enzymatically or are artifacts. |

Comprehensive Mapping of Molecular Interaction Networks and Downstream Cellular Effects

This compound has been reported to exhibit immunomodulatory activities mdpi.com. However, the specific molecular targets and downstream cellular effects that mediate these activities remain largely uncharacterized. A comprehensive understanding requires detailed investigation into how this compound interacts with cellular components and influences biological processes.

Future research should focus on:

Identifying direct molecular targets: Employing techniques such as affinity chromatography coupled with mass spectrometry, pull-down assays, and chemical proteomics to identify proteins or other biomolecules that bind to this compound.

Elucidating cellular signaling pathways: Investigating the impact of this compound on key cellular pathways, including immune cell activation, cytokine production, inflammatory responses, and cell proliferation or death. Transcriptomic and proteomic studies could reveal global cellular changes induced by this compound treatment.

Assessing its role in immune modulation: Conducting in vitro and in vivo studies using immune cell models (e.g., macrophages, lymphocytes) and animal models to confirm and delineate its immunomodulatory mechanisms. This could involve examining its effects on immune cell differentiation, cytokine secretion profiles, and immune cell-mediated responses.

Investigating potential toxicity mechanisms: Given that other pyrrolizidine alkaloids are known hepatotoxins, it is crucial to investigate whether this compound shares similar toxicological profiles and to elucidate the underlying mechanisms, if any.

| Biological Activity | Potential Molecular Targets | Downstream Cellular Effects | Research Methodologies |

| Immunomodulatory | Unknown (e.g., kinases, transcription factors, immune receptors) | Cytokine release, immune cell activation/inhibition, inflammatory cascade modulation | Affinity chromatography-MS, Cell-based assays, Transcriptomics, Proteomics, In vivo models |

| Other (if identified) | To be determined | To be determined | Target-based screening, Phenotypic screening |

Rational Design and Synthesis of Novel Analogues for Mechanistic Probing

The known structure of this compound and its related compounds provides a foundation for medicinal chemistry efforts aimed at developing novel analogues. Such analogues are invaluable for probing structure-activity relationships (SAR), understanding the pharmacophore responsible for biological activity, and potentially developing therapeutic agents with improved potency, selectivity, or reduced toxicity.

Future research should involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of this compound analogues with systematic modifications to different parts of the molecule, such as the necine base, the ester linkages, and the necic acid side chains.

Mechanistic Probing: Designing analogues that specifically target identified molecular interactions or pathways to confirm their role in this compound's activity. For instance, analogues with modified ester groups could help determine their importance for immunomodulatory effects.

Exploration of Stereochemistry: Synthesizing and testing stereoisomers of this compound to understand the stereochemical requirements for biological activity.

Development of Novel Synthetic Routes: Establishing efficient and scalable synthetic routes to this compound and its analogues, which is crucial for producing sufficient quantities for biological testing and potential drug development researchgate.netacs.orgmdpi.commdpi.com.

| Structural Modification | Rationale for Design | Potential Outcome |

| Ester Group Variation | Probe ester linkage importance for activity | Identify optimal ester for immunomodulatory effect |

| Necine Base Modification | Alter polarity, steric bulk, or electronic properties | Modify target binding affinity or cellular uptake |

| Necic Acid Modification | Vary chain length, unsaturation, or functional groups | Tune potency and selectivity |

| Stereochemical Variation | Investigate stereospecificity of target interaction | Determine critical stereocenters for activity |

Development of High-Throughput and Miniaturized Analytical Platforms

Efficient and sensitive analytical methods are essential for various stages of this compound research, including its discovery in natural sources, quantification in biological matrices, and quality control during synthesis. While GC-MS and LC-MS/MS are established techniques for PA analysis researchgate.netoup.comd-nb.inforesearchgate.netnih.govnih.govnih.govresearchgate.net, there is a need for higher throughput, increased sensitivity, and miniaturized platforms.

Future research should focus on:

Developing High-Throughput Screening (HTS) Assays: Creating assays that can rapidly screen large numbers of plant extracts or biological samples for the presence of this compound and related compounds. This could involve automated sample preparation coupled with sensitive detection methods.

Miniaturized Analytical Platforms: Exploring microfluidic devices or lab-on-a-chip technologies for rapid, on-site detection and quantification of this compound, potentially reducing sample and solvent consumption. Paper spray mass spectrometry has shown promise for rapid on-site identification of PAs rsc.org.

Improving Selectivity and Sensitivity: Optimizing LC-MS/MS methods to achieve better separation of isomers and to detect this compound at very low concentrations, which is critical for safety assessments and trace analysis in complex matrices like honey or herbal products d-nb.inforesearchgate.netnih.govnih.govnih.govresearchgate.net.

Expanding Analytical Libraries: Developing comprehensive spectral libraries that include this compound and its known or potential isomers and degradation products to facilitate rapid identification and quantification in complex samples.

| Analytical Challenge | Current Methods | Future Directions | Benefits |

| Throughput | LC-MS/MS, GC-MS | Automated HTS, rapid sample prep | Faster screening of sources and samples |

| Sensitivity | Standard LC-MS/MS | HRMS, improved sample enrichment | Detection of trace amounts for safety and mechanistic studies |

| Miniaturization | Benchtop instruments | Microfluidics, paper spray MS | On-site analysis, reduced reagent use |

| Isomer Resolution | LC-MS/MS | Advanced chromatographic techniques, HRMS | Accurate quantification and structural confirmation |

Ecosystem-Scale Studies on the Functional and Evolutionary Roles of this compound

This compound is found in Senecio species, which are known to produce pyrrolizidine alkaloids as defense compounds against herbivores mdpi.comnih.govscirp.orgnih.govresearchgate.nettandfonline.com. PAs are crucial in plant-herbivore interactions, often acting as deterrents or toxins to non-specialist herbivores, while specialist herbivores may sequester them for their own defense scirp.orgnih.govresearchgate.nettandfonline.comresearchgate.net. The evolutionary history of PA biosynthesis, including the recruitment of genes like homospermidine synthase, highlights the dynamic nature of secondary metabolism in response to ecological pressures researchgate.netnih.govpnas.orgbiorxiv.org.

Future research should investigate:

Ecological Role in Senecio Species: Determining the specific ecological functions of this compound within its host plants. This could involve studies on its effects on herbivore deterrence, pathogen resistance, or interactions with beneficial organisms in the plant's environment.

Plant-Herbivore Co-evolution: Examining how this compound production has co-evolved with herbivores that interact with Senecio species. This includes understanding whether specialist herbivores have developed specific adaptations to this compound or if its presence drives the evolution of herbivore resistance.

Distribution and Variation: Investigating the geographical distribution and intraspecific variation of this compound within Senecio populations, and correlating this with local environmental conditions and herbivore pressures.

Evolutionary Pathways: Further exploring the evolutionary pathways of this compound biosynthesis, including the genetic basis for its production and diversification within the Senecio genus and related taxa.

| Ecological Aspect | Research Focus | Methodologies |

| Plant Defense | Herbivore deterrence, pathogen resistance | Bioassays with specialist/generalist herbivores, in vitro pathogen assays |

| Co-evolution | Host plant adaptation, herbivore counter-adaptation | Comparative studies of Senecio populations and herbivore performance, phylogenetic analysis of PAs and herbivores |

| Environmental Factors | Influence of soil, climate, and nutrients on this compound levels | Field studies, controlled environment experiments, metabolomic analysis |

| Evolutionary Origin | Gene duplication, pathway recruitment | Comparative genomics, molecular phylogenetics, enzyme evolution studies |

Compound Name Table:

this compound

Retronecine

Senecionine

Senecionine N-oxide

Homospermidine

Deoxyhypusine synthase (DHS)

Homospermidine synthase (HSS)

Lycopsamine

Intermedine

Seneciphylline

Senecivernine

Erucifoline

Europine

Heliotrine

Indicine

Jacobine

Lasiocarpine

Monocrotaline

Retrorsine

Sengkirkine

Trichodesmine

Senecic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.